N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide
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Overview
Description
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous solvents and specific catalysts to achieve high yields. For example, the use of potassium carbonate in dry acetone under reflux conditions for 8-10 hours is a common method .
Industrial Production Methods
Industrial production methods for oxadiazoles, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure consistent product quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Potassium carbonate, p-toluenesulfonic acid (PTSA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit cancer cell growth.
Antimicrobial Activity: It has been investigated for its antibacterial and antifungal properties.
Antiviral Research: The compound has shown promise in antiviral studies, particularly against influenza and other viral infections.
Chemical Biology: It is used as a probe in chemical biology to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide include other oxadiazole derivatives such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
- 1,3,4-thiadiazole
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the phenyl group, which contributes to its unique biological activity and chemical properties . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-4-10-13(19)16-11(2)15-17-14(18-20-15)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEHCVOTKZTSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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